molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No. B1526680
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloropyridin-3-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6255 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran . The reaction is stirred for 60 minutes, after which silica gel is added and the solvent is removed under reduced pressure . The product is then eluted with 75% ETOAC/Hex .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not extensively detailed in the search results. It is known that its molecular weight is 187.6255 , but other properties such as boiling point, density, or solubility are not provided.

Scientific Research Applications

Biotechnological Production and Applications

  • Bio-based Chemical Production : Compounds similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 1,3-propanediol, are highlighted for their role in biotechnologically produced chemicals. These diols serve as platform chemicals with a wide range of applications, including in the production of polymers and biofuels. The microbial production of diols like 1,3-propanediol from renewable resources has seen significant advancements, emphasizing the importance of optimizing fermentation processes and genetic engineering of production strains for higher yields and productivity (Zeng & Sabra, 2011).

  • Separation Technologies : The downstream processing of biologically produced diols, including 1,3-propanediol, involves complex separation methods due to the mixture of compounds in the fermentation broth. Research has focused on improving the efficiency of separation technologies such as evaporation, distillation, and membrane filtration to reduce energy consumption and costs associated with the purification of these valuable bioproducts (Xiu & Zeng, 2008).

Chemical Synthesis and Structural Studies

  • Complexation with Metals : Studies on the complexation of ligands related to 1-(2-Chloropyridin-3-yl)propane-1,3-diol with metals like cadmium have been conducted to understand their coordination chemistry. These studies reveal interesting structural features and potential applications in designing metal-organic frameworks (MOFs) or catalytic systems. For instance, the complexation behavior of ligands derived from 2-pyridinecarbaldehyde shows the potential for creating novel coordination compounds with specific magnetic or structural properties (Hakimi et al., 2013).

  • Synthesis of Derivatives : The synthesis of derivatives from compounds structurally similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, demonstrates the chemical versatility and potential for creating compounds with antimicrobial properties. These derivatives were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly method for generating compounds with potential pharmaceutical applications (Chate et al., 2013).

Environmental and Material Science Applications

  • Biodegradation of Pollutants : The biotransformation of chlorinated propanes by microbial strains expressing specific enzymes shows the potential for environmental remediation. Studies on Methylosinus trichosporium OB3b, for example, have demonstrated its ability to degrade chloropropanes, including those structurally related to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, suggesting a pathway for mitigating pollution from these compounds (Bosma & Janssen, 1998).

Safety And Hazards

The safety and hazards associated with “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not explicitly mentioned in the search results. It is recommended to handle this compound with care, as it is used for research and development purposes .

Future Directions

The future directions for “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not specified in the search results. As a research and development compound, its future applications and studies would depend on the outcomes of current research .

properties

IUPAC Name

1-(2-chloropyridin-3-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMNTRYDKIYTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCC(O)c1cccnc1Cl
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Synthesis routes and methods II

Procedure details

A solution of tetrabutylammonium fluoride in THF (1M, 3.3 mL) was added to a solution of 3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol in THF (5 mL) and stirred for 60 min, then silica gel was added and the solvent were removed under reduced pressure. The entire flask contents were added to a column, that was prepared and eluted with 75% ETOAC/Hex, to yield that titled product (0.49 g), NMR CD3OD 1H δ 8.3 (dd, 1H), 8.0 (dd, 1H), 7.4 (dd, 1H), 5.1 (dd, 1H), 3.8 (m, 2H), 2.0 (m, 1H), 1.8 (m, 1H); MH+=188/190.
Quantity
0 (± 1) mol
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reactant
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3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol
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3.3 mL
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5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester (66.7 mmol) in 47 mL THF was added a suspension of LiAlH4 (100 mmol) in 219 mL THF at 0° C. The mixture was stirred at 0° C. for 1 h and was then quenched by adding consecutively 3.8 mL water, 3.8 mL 15% aq. NaOH solution and 11.4 mL water. The mixture was filtrated and the residue was washed with MTBE and EtOAc. The filtrate was dried over MgSO4 and concentrated in vacuo to obtain the desired product as yellow solid.
Quantity
66.7 mmol
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47 mL
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100 mmol
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219 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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